1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with a benzhydryl (diphenylmethyl) group and a phenoxyethanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves the reaction of 1-(diphenylmethyl)piperazine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: A precursor in the synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one, known for its use in drug synthesis.
1-Benzhydrylpiperazine: Another piperazine derivative with similar structural features and applications.
Cetirizine Dihydrochloride: A related compound used as an antihistamine in allergy treatment.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring, benzhydryl group, and phenoxyethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVWCEVWJZNMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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